3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
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Overview
Description
3-(4-fluorophenoxy)-N-(7-oxaspiro[35]nonan-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a 4-fluorophenoxy group and a 7-oxaspiro[35]nonane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-fluorophenoxybenzoyl chloride: This is achieved by reacting 4-fluorophenol with benzoyl chloride in the presence of a base such as pyridine.
Synthesis of 7-oxaspiro[3.5]nonane: This intermediate can be prepared through a series of reactions involving cyclization and functional group transformations.
Coupling Reaction: The final step involves the coupling of 4-fluorophenoxybenzoyl chloride with 7-oxaspiro[3.5]nonane in the presence of a suitable base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-oxaspiro[3.5]nonan-9-amine: Shares the spirocyclic structure but differs in functional groups.
7-oxaspiro[3.5]nonan-1-one: Contains a ketone group instead of the benzamide moiety.
2-fluoro-7-oxaspiro[3.5]nonan-2-yl)methanamine: Features a similar spirocyclic structure with a fluorine substitution.
Uniqueness
The uniqueness of 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-16-4-6-17(7-5-16)26-18-3-1-2-15(14-18)20(24)23-19-8-9-21(19)10-12-25-13-11-21/h1-7,14,19H,8-13H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJDQWDUPYFJSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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